Biliary Excretion: BCP-NG Is a Predominantly Biliary Metabolite, Exceeding Parent Drug Biliary Recovery by 5.3-Fold
In male Wistar/ST rats receiving intravenous bucolome (10 mg/kg), the cumulative biliary excretion of BCP-NG over 8 hours was 12.6 ± 2.3% of the administered dose, approximately 5.3-fold higher than the parent bucolome biliary excretion of 2.4 ± 1.4% of dose in the same animals [1]. This establishes BCP-NG, not the parent drug, as the predominant molecular species eliminated via the hepatobiliary route. In phenobarbital-pretreated rats, BCP-NG biliary excretion further increased to 20.4 ± 5.9% of dose, 1.5-fold higher than the 13.4 ± 2.5% observed in untreated controls, demonstrating the inducible nature of this clearance pathway [2].
| Evidence Dimension | Cumulative biliary excretion (% of dose, 0–8 h post-IV administration) |
|---|---|
| Target Compound Data | 12.6 ± 2.3% (untreated rats); 20.4 ± 5.9% (PB-pretreated rats) |
| Comparator Or Baseline | Parent bucolome (BCP): 2.4 ± 1.4% (untreated rats) |
| Quantified Difference | 5.3-fold higher biliary excretion for BCP-NG vs. parent BCP; 1.5-fold increase upon PB induction |
| Conditions | Male Wistar/ST rats, IV bolus 10 mg/kg BCP, bile collected over 8 h, HPLC quantification |
Why This Matters
For laboratories quantifying bucolome exposure in bile or developing hepatobiliary clearance assays, BCP-NG is the mandatory analytical standard; using the parent drug alone would miss >80% of the total biliary drug-related material.
- [1] Mohri K, Uesawa Y, Uesugi T. Metabolism of bucolome in rats. Stability and biliary excretion of bucolome N-glucuronide. J Chromatogr B Biomed Sci Appl. 2001 Aug 5;759(1):153-9. doi:10.1016/s0378-4347(01)00218-3. PMID: 11499619. View Source
- [2] Kanoh H, Okada K, Mohri K. Identification of the UDP-glucuronosyltransferase responsible for bucolome N-glucuronide formation in rats. Pharmazie. 2010 Nov;65(11):840-4. PMID: 21155392. View Source
